Electron Mobility: Thiazole vs. Thiophene
In the context of n-type organic field-effect transistors (OFETs), a conjugated molecule incorporating the 2-(4-trifluoromethylphenyl)thiazole unit exhibited an electron mobility of 0.085 cm²/Vs. This was approximately three times higher than the mobility of the analogous quaterthiophene derivative (compound 6) which utilized a 2-(4-trifluoromethylphenyl)thiophene unit, directly demonstrating the superior electron transport efficacy of the thiazole-based structure [1]. A related study further confirmed high electron mobilities of 0.12 cm² V⁻¹ s⁻¹ for a derivative containing this unit in a bottom-contact configuration, and up to 0.64 cm² V⁻¹ s⁻¹ in an optimized top-contact device [2].
Thiophene comparator: 0.028 cm²/Vs
~3× higher mobility
| Evidence Dimension | Electron mobility in n-type OFETs |
|---|---|
| Target Compound Data | 0.085 cm²/Vs (derivative incorporating target compound's core unit) |
| Comparator Or Baseline | Quaterthiophene derivative (compound 6): 0.028 cm²/Vs |
| Quantified Difference | ~3x higher mobility |
| Conditions | Organic field-effect transistor (OFET) device, thin film measurement. |
Why This Matters
This quantifiable advantage in electron mobility positions 2-(4-trifluoromethylphenyl)thiazole as a superior building block for developing high-performance n-type organic semiconductors compared to its thiophene counterparts.
- [1] Ando, S., Murakami, R., Nishida, J., Tada, H., Inoue, Y., Tokito, S., & Yamashita, Y. (2005). n-Type Organic Field-Effect Transistors with Very High Electron Mobility Based on Thiazole Oligomers with Trifluoromethylphenyl Groups. Journal of the American Chemical Society, 127(43), 14996–14997. https://doi.org/10.1021/ja055686f View Source
- [2] Ando, S., Nishida, J., Tada, H., Inoue, Y., Tokito, S., & Yamashita, Y. (2007). n-Type Organic Field-Effect Transistors with High Electron Mobilities Based on Thiazole−Thiazolothiazole Conjugated Molecules. Chemistry of Materials, 19(22), 5327-5329. https://doi.org/10.1021/cm071505s View Source
